molecular formula C9H10N2O4S2 B7789269 2-({2-[(carboxymethyl)sulfanyl]-6-methylpyrimidin-4-yl}sulfanyl)acetic acid

2-({2-[(carboxymethyl)sulfanyl]-6-methylpyrimidin-4-yl}sulfanyl)acetic acid

Cat. No.: B7789269
M. Wt: 274.3 g/mol
InChI Key: KIIVQAMSFDUPML-UHFFFAOYSA-N
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Description

2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group at the 6-position and linked by sulfur atoms, forming a disulfide bridge. Its distinct structure allows it to participate in various chemical reactions and exhibit unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) typically involves the reaction of 6-methylpyrimidine-2,4-dithiol with appropriate reagents to form the disulfide bridge. The reaction conditions often include the use of oxidizing agents to facilitate the formation of the disulfide bond. For example, the compound can be synthesized by reacting 6-methylpyrimidine-2,4-dithiol with iodine in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The pyrimidine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability. It can also be used in the design of biomimetic materials.

    Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology. Its derivatives are being investigated for their therapeutic properties.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) exerts its effects is primarily through its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize protein structures. Additionally, its redox activity allows it to participate in electron transfer reactions, which are essential in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit distinct redox properties

Properties

IUPAC Name

2-[2-(carboxymethylsulfanyl)-6-methylpyrimidin-4-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c1-5-2-6(16-3-7(12)13)11-9(10-5)17-4-8(14)15/h2H,3-4H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIVQAMSFDUPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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